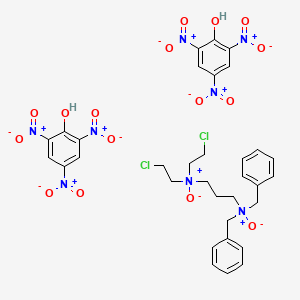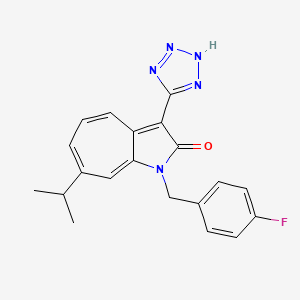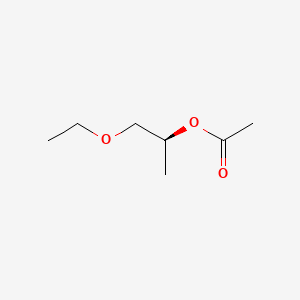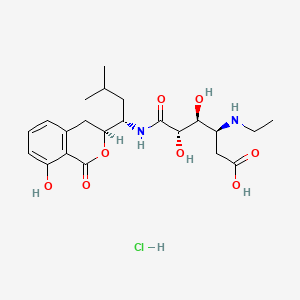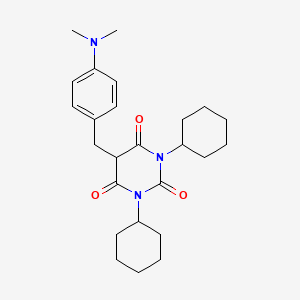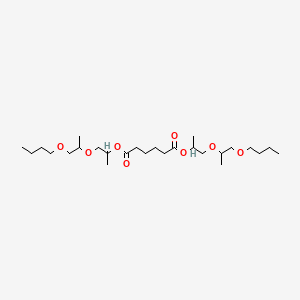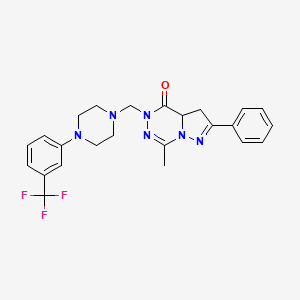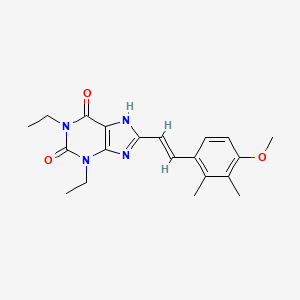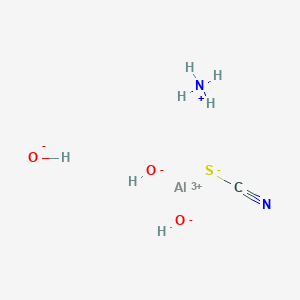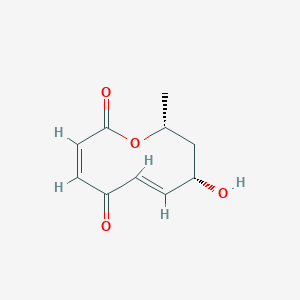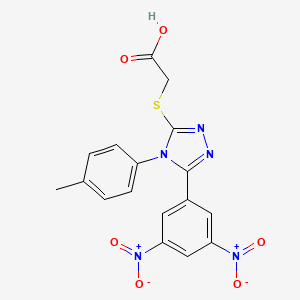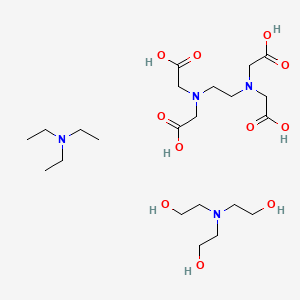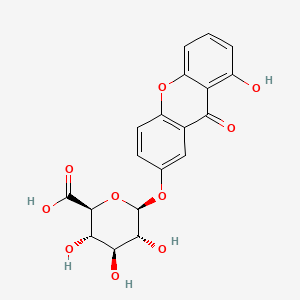
Euxanthic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euxanthic acid is a xanthonoid glycoside, a conjugate of the aglycone euxanthone with glucuronic acid. It is primarily known as the main component of the pigment Indian Yellow, which has historical significance in art and dyeing. The compound is characterized by its bright yellow color and its use in various applications, particularly in the field of art.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Euxanthic acid can be synthesized through various methods. One common approach involves the hydrolysis of euxanthone glucuronide. The process typically requires acidic conditions to break down the glycosidic bond, resulting in the formation of this compound and glucuronic acid. The use of hydrofluoric acid and formic acid has been found to be effective in ensuring the non-destructive recovery of intact acid-labile components .
Industrial Production Methods
Historically, Indian Yellow, which contains this compound, was produced in India from the urine of cows fed exclusively on mango leaves. The urine was collected, evaporated, and the resulting raw product was sold in the form of balls. This traditional method has been largely discontinued due to ethical concerns .
Analyse Des Réactions Chimiques
Types of Reactions
Euxanthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group of this compound.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as methyl euxanthonate and other substituted xanthones .
Applications De Recherche Scientifique
Euxanthic acid has several scientific research applications across different fields:
Chemistry: It is used as a model compound for studying glucuronidation processes and the behavior of glycosides.
Biology: this compound serves as a reference compound in the study of natural pigments and their biological roles.
Medicine: Research on this compound contributes to understanding the metabolism of glucuronides and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of euxanthic acid involves its interaction with various molecular targets and pathways. As a glucuronide, it undergoes hydrolysis to release the aglycone euxanthone and glucuronic acid. This process is facilitated by enzymes such as β-glucuronidase. The released euxanthone can then participate in various biochemical pathways, exerting its effects through interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Euxanthone: The aglycone form of euxanthic acid, which shares similar chemical properties but lacks the glucuronic acid moiety.
Mangiferin: Another xanthonoid glycoside with a similar structure, found in mango leaves and known for its antioxidant properties.
Usnic Acid: A lichen-derived compound with structural similarities to this compound, used in various pharmacological applications.
Uniqueness
This compound is unique due to its historical significance as a component of Indian Yellow and its role in the study of glucuronidation processes. Its combination of a xanthone core with a glucuronic acid moiety distinguishes it from other similar compounds, providing unique properties and applications .
Propriétés
Numéro CAS |
525-14-4 |
|---|---|
Formule moléculaire |
C19H16O10 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 |
Clé InChI |
JGIDSJGZGFYYNX-YUAHOQAQSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


